7-Methoxy-4-methylhept-4-enal
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Overview
Description
7-Methoxy-4-methylhept-4-enal is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of a methoxy group and a methyl group attached to a heptenal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methylhept-4-enal can be achieved through several methods. One common approach involves the etherification of 2,6-dimethylhept-5-en-2-ol in the presence of a strong base in an aprotic solvent, followed by ozonolysis . Another method includes the reductive amination of 4-methylumbelliferone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4-methylhept-4-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted methoxy derivatives.
Scientific Research Applications
7-Methoxy-4-methylhept-4-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma profile
Mechanism of Action
The mechanism of action of 7-Methoxy-4-methylhept-4-enal involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in various chemical interactions due to its functional groups. These interactions can influence biological processes, such as enzyme inhibition or activation, and contribute to its observed effects .
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin: Similar in structure but with a hydroxyl group instead of a methoxy group.
4-Methylumbelliferone: A coumarin derivative with similar chemical properties.
Uniqueness: Its methoxy group provides unique substitution patterns, and its heptenal backbone offers versatility in synthetic applications .
Properties
CAS No. |
651332-01-3 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7-methoxy-4-methylhept-4-enal |
InChI |
InChI=1S/C9H16O2/c1-9(5-3-7-10)6-4-8-11-2/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
FHKWDTJFDDQFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCOC)CCC=O |
Origin of Product |
United States |
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